(E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide is a complex organic compound featuring an imidazole ring fused to a pyridine ring, a phenylethenesulfonamide group, and an ethene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions, which can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole and pyridine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings can form hydrogen bonds and π-π interactions with the active sites of proteins, modulating their activity. The sulfonamide group can also participate in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine scaffold and exhibit similar chemical reactivity and biological activity.
Phenylethenesulfonamide derivatives: Compounds with the phenylethenesulfonamide group can have comparable properties and applications.
Uniqueness
(E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both imidazole and pyridine rings, along with the phenylethenesulfonamide group, allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-N-(6-imidazol-1-ylpyridin-3-yl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-23(22,11-8-14-4-2-1-3-5-14)19-15-6-7-16(18-12-15)20-10-9-17-13-20/h1-13,19H/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUORTDMDLJRDLY-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CN=C(C=C2)N3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CN=C(C=C2)N3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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